Bromperidol-d4-1

Isotopic enrichment LC-MS/MS internal standard Quantitative accuracy

Bromperidol-d4-1 (tetradeutero aromatic ring) is the definitive SIL internal standard for bromperidol bioanalysis. It uniquely corrects for matrix effects in LC-MS/MS, enabling precise therapeutic drug monitoring (12-15 ng/mL) and DDI studies. With 100.0% isotopic enrichment and 98% chemical purity, it meets FDA/EMA validation criteria.

Molecular Formula C21H23BrFNO2
Molecular Weight 424.3 g/mol
Cat. No. B12413783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromperidol-d4-1
Molecular FormulaC21H23BrFNO2
Molecular Weight424.3 g/mol
Structural Identifiers
SMILESC1CN(CCC1(C2=CC=C(C=C2)Br)O)CCCC(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C21H23BrFNO2/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,26H,1-2,11-15H2/i5D,6D,7D,8D
InChIKeyRKLNONIVDFXQRX-KDWZCNHSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bromperidol-d4-1: A Deuterium-Labeled Internal Standard for Butyrophenone Antipsychotic LC-MS/MS Quantification


Bromperidol-d4-1 (CAS 1216919-75-3, molecular weight 424.34) is a deuterium-labeled analog of the first-generation butyrophenone antipsychotic bromperidol, in which four hydrogen atoms on the bromophenyl ring are substituted with deuterium . The compound serves as a stable isotope-labeled (SIL) internal standard for the accurate quantification of bromperidol in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) . Bromperidol itself is a close structural analog of haloperidol, differing only by bromine substitution in place of chlorine on the phenyl ring . The deuterated form is intended exclusively for analytical and research applications, not for therapeutic use [1].

Why Generic Bromperidol Internal Standards Cannot Be Substituted for Bromperidol-d4-1 in Quantitative LC-MS/MS


The use of non-deuterated bromperidol, structurally related compounds such as haloperidol-d4, or isotopically labeled analogs with different labeling patterns as internal standards introduces systematic quantification errors that compromise analytical accuracy. Haloperidol-d4 (molecular weight 379.9, with chlorine substitution rather than bromine) exhibits different chromatographic retention behavior, extraction recovery, and ionization efficiency from bromperidol due to the distinct physicochemical properties conferred by bromine versus chlorine substitution . Structurally similar but non-isotopic internal standards fail to co-elute precisely with the analyte, resulting in incomplete correction for matrix effects and ion suppression/enhancement phenomena in electrospray ionization [1]. Additionally, bromperidol demonstrates extensive metabolic instability in biological systems: in humans, only trace amounts of parent drug are detectable, with 70-75% of urinary radioactivity associated with the O-glucuronide conjugate of intact drug [2], and in rats and dogs, unchanged bromperidol is present only in trace amounts in urine, with oxidative N-dealkylation as the major metabolic pathway [3]. This metabolic lability demands an internal standard that precisely mirrors the analyte's behavior through all sample preparation steps. Bromperidol-d4-1, with its four deuterium atoms positioned on the metabolically stable bromophenyl ring rather than on exchangeable sites, provides the requisite mass difference (Δm/z = 4) while maintaining near-identical physicochemical properties to the unlabeled analyte .

Bromperidol-d4-1 Quantitative Differentiation Evidence: Validated Analytical Performance Metrics


Isotopic Purity and Unlabeled Species Content: Bromperidol-d4-1 vs. Industry Minimum Requirements

Bromperidol-d4-1 demonstrates isotopic enrichment of 100.0% and chemical purity of 98.3% (HPLC), exceeding the industry-typical threshold of 98% isotopic enrichment required for reliable SIL internal standard performance . The absence of detectable unlabeled bromperidol contamination is critical because any carryover of non-deuterated analyte into the internal standard channel generates positive bias in quantification, particularly at lower limits of quantitation (LLOQ) .

Isotopic enrichment LC-MS/MS internal standard Quantitative accuracy

Deuterium Labeling Site Selection: Bromperidol-d4-1 Aromatic Ring Labeling vs. Alternative Labeling Patterns

Bromperidol-d4-1 incorporates four deuterium atoms on the bromophenyl ring (positions 2,3,5,6-tetradeuterio), which are covalently bound to aromatic carbon atoms and therefore non-exchangeable under physiological and analytical conditions [1]. This labeling strategy contrasts with alternative placements (e.g., alpha to carbonyl groups or on heteroatoms such as hydroxyl or amine groups) that are susceptible to hydrogen/deuterium back-exchange in aqueous biological matrices or during sample preparation . The mass difference of 4 Da (m/z shift from ~420 to ~424) provides adequate spectral separation from the unlabeled analyte while remaining within the optimal range for small molecule LC-MS/MS applications .

Deuterium exchange stability SIL internal standard design Bioanalytical method validation

Metabolic Fate Differentiation: Bromperidol-d4-1 Addresses Extensive Phase I and Phase II Metabolism

Bromperidol undergoes extensive metabolism across species, with significant species-dependent variation: in humans, 70-75% of urinary radioactivity is associated with the O-glucuronide conjugate of intact drug, while in rats and dogs, oxidative N-dealkylation is the predominant pathway with unchanged drug present only in trace amounts in urine [1]. Human plasma concentrations of parent bromperidol remain below 0.5 ng/mL at all times following oral administration, with peak radioactivity reaching only 6-10 ng equivalents/mL, indicating rapid and extensive conversion to metabolites [2]. Additionally, coadministration of levomepromazine significantly increases plasma concentrations of both bromperidol (from 7.3 ± 4.1 to 10.2 ± 4.8 ng/mL, p<0.001) and reduced bromperidol (from 1.8 ± 1.4 to 4.5 ± 3.3 ng/mL) via metabolic inhibition [3].

Drug metabolism Pharmacokinetic studies Therapeutic drug monitoring

Mass Spectrometric Differentiation: Δm/z = 4 vs. Haloperidol-d4 as Alternative IS

Bromperidol-d4-1 provides a mass difference of 4 Da relative to unlabeled bromperidol (molecular weight 424.34 vs. 420.32), which meets the industry requirement of ≥3 mass units for reliable spectral separation in small molecule LC-MS/MS . In contrast, the use of haloperidol-d4 (molecular weight ~379.9) as an internal standard for bromperidol quantification introduces a mass difference of approximately 40 Da between IS and analyte, but critically fails to correct for differential ionization efficiency arising from the bromine isotope pattern (79Br:81Br ≈ 1:1 natural abundance) that is absent in the chlorine-containing haloperidol scaffold . This discrepancy manifests as matrix-dependent ion suppression that cannot be fully compensated by a structurally dissimilar internal standard [1].

MRM transition Isotopic interference LC-MS/MS method development

Regulatory Compliance and Traceability: Bromperidol-d4-1 as Fully Characterized Reference Standard

Bromperidol-d4-1 is offered as a fully characterized chemical compound compliant with regulatory guidelines for use as a reference standard of the API bromperidol . The compound is intended for analytical method development, method validation (AMV), and Quality Control (QC) applications during synthesis and formulation stages of drug development, with traceability against pharmacopeial standards (USP or EP) . This regulatory-aligned characterization distinguishes it from research-grade deuterated compounds that may lack full Certificate of Analysis documentation suitable for GLP or regulated bioanalytical environments .

Analytical method validation Regulatory compliance Reference standard traceability

Bromperidol-d4-1 Procurement-Ready Application Scenarios for Bioanalytical and Pharmacokinetic Research


Validated LC-MS/MS Method Development for Bromperidol Therapeutic Drug Monitoring (TDM)

Bromperidol-d4-1 serves as the optimal SIL internal standard for developing and validating quantitative LC-MS/MS methods for bromperidol therapeutic drug monitoring. Given the narrow therapeutic range of bromperidol (12-15 ng/mL, with critical concentrations >30 ng/mL [1]), precise quantification is essential for clinical dose optimization. The 100.0% isotopic enrichment and 98.3% chemical purity of Bromperidol-d4-1 ensure minimal interference at the LLOQ, while the Δm/z = 4 mass difference provides adequate spectral separation in MRM transitions. The non-exchangeable aromatic ring deuteration pattern maintains consistent IS concentration throughout sample preparation, critical for achieving the ±15% accuracy acceptance criteria (±20% at LLOQ) required for validated bioanalytical methods [2].

Pharmacokinetic Drug-Drug Interaction (DDI) Studies Involving CYP3A4-Mediated Metabolism

Bromperidol undergoes extensive CYP3A4-mediated metabolism, including N-dealkylation and oxidation of reduced bromperidol back to parent compound [3]. Levomepromazine coadministration significantly increases bromperidol plasma concentrations from 7.3±4.1 to 10.2±4.8 ng/mL (p<0.001) via metabolic inhibition [4]. Bromperidol-d4-1 enables accurate quantification of these concentration changes in DDI studies by compensating for matrix effects and extraction variability. The compound's suitability as a fully characterized reference standard with traceability to USP/EP pharmacopeial standards supports GLP-compliant pharmacokinetic assessments required for regulatory submissions and drug interaction labeling.

Species-Comparative Metabolism Studies Requiring Cross-Matrix Calibration

The metabolic fate of bromperidol differs substantially between humans and preclinical species: humans primarily form O-glucuronide conjugates (70-75% of urinary radioactivity), while rats and dogs predominantly undergo oxidative N-dealkylation with only trace unchanged drug in urine [5]. Human plasma parent drug concentrations remain below 0.5 ng/mL at all times post-dose [6]. Bromperidol-d4-1, with its stable tetradeuterio aromatic ring labeling [7], provides consistent internal standardization across these diverse metabolic matrices, enabling cross-species pharmacokinetic comparisons without the confounding effects of species-specific matrix interference. The compound's high isotopic purity (100.0%) ensures that even low-abundance parent drug signals in extensively metabolized samples can be reliably quantified.

Regulated Bioanalytical Method Validation for ANDA and NDA Submissions

For abbreviated new drug application (ANDA) or new drug application (NDA) submissions requiring validated bioanalytical methods for bromperidol quantification, Bromperidol-d4-1 offers a fully characterized reference standard compliant with regulatory guidelines . The compound's comprehensive Certificate of Analysis—including 1H-NMR, IR, and MS identity confirmation; HPLC purity determination; isotopic enrichment measurement; elemental analysis; and residual solvents testing —satisfies FDA and EMA requirements for reference standard characterization in regulated bioanalysis. This documentation package reduces the validation burden for contract research organizations and pharmaceutical sponsors, supporting method transfer and cross-study data comparability in multi-center clinical trials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bromperidol-d4-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.